

SHLP2: A Promising Biomarker for Prostate Cancer Risk Assessment

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Compound of Interest

Compound Name: SHLP2

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Small Humanin-like Peptide 2 (**SHLP2**) is a novel mitochondrial-derived peptide (MDP) that has emerged as a potential biomarker for assessing the risk of prostate cancer (PCa).^{[1][2][3]} Encoded by the mitochondrial 16S rRNA gene, **SHLP2** is involved in mitochondrial retrograde signaling, regulating mitochondrial respiration and reactive oxygen species (ROS) production. ^[1] Studies have indicated that circulating levels of **SHLP2** are significantly lower in certain populations of men with prostate cancer, suggesting its potential utility in risk stratification and as a prognostic indicator.^{[1][2][3][4]} These application notes provide a summary of the current data, detailed experimental protocols for **SHLP2** analysis, and an overview of its associated signaling pathways.

Data Presentation

The following tables summarize the key quantitative data from studies investigating the association between serum **SHLP2** levels and prostate cancer risk.

Table 1: Serum **SHLP2** Levels in Prostate Cancer Cases vs. Controls

Cohort	Group	Mean SHLP2 Level (pg/mL)	p-value	Reference
White Men	Controls	393	< 0.001	[1][4]
Prostate Cancer Cases	196	[1][4]		
Black Men	Controls	290	0.093	[1][4]
Prostate Cancer Cases	261	[1][4]		

Table 2: Diagnostic Performance of a **SHLP2** Cutoff Value

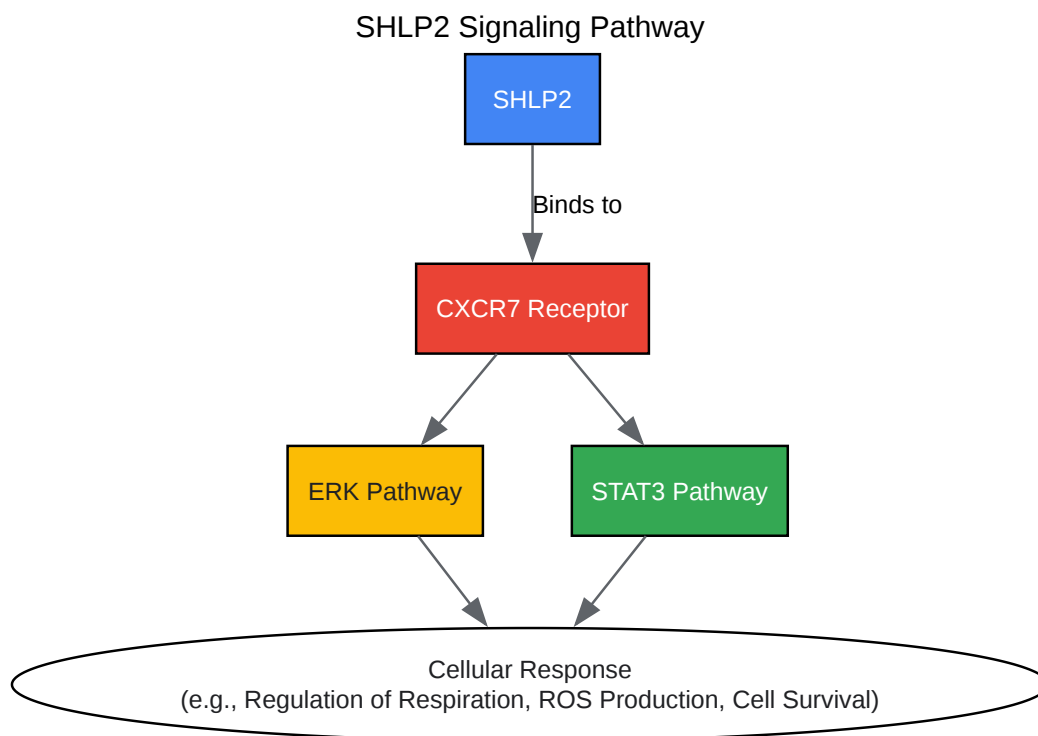
Parameter	Value/Finding	Reference
SHLP2 Cutoff Value	> 350 pg/mL	[1][2][4]
Negative Predictive Value (NPV) in White Men	100% (0 out of 37 men with SHLP2 > 350 pg/mL had PCa)	[1][4]
Negative Predictive Value (NPV) in Black Men	95% (1 out of 20 men with SHLP2 > 350 pg/mL had PCa)	[1][4]
Biopsies Avoided	A SHLP2 cutoff of > 350 pg/mL could have avoided 57 out of 100 negative biopsies.	[1]

Table 3: Improvement of Prostate Cancer Risk Prediction Model with **SHLP2**

Model	Area Under the Curve (AUC)	p-value	Reference
Standard Clinical Variables (Age, DRE, Race, PSA)	0.67	< 0.001	[1]
Standard Clinical Variables + SHLP2	0.85	< 0.001	[1]
Improvement in White Men	0.72 to 0.99	< 0.001	[1]
Improvement in Black Men	0.70 to 0.72	0.47	[1]

Signaling Pathways

SHLP2 is believed to exert its cellular effects through the activation of specific signaling pathways. While the direct receptor was initially unknown, recent evidence points towards the chemokine receptor CXCR7.[\[5\]](#) The downstream signaling is thought to involve the ERK and STAT3 pathways.[\[1\]](#)[\[6\]](#)



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SHLP2 binding to CXCR7 may activate ERK and STAT3 pathways.

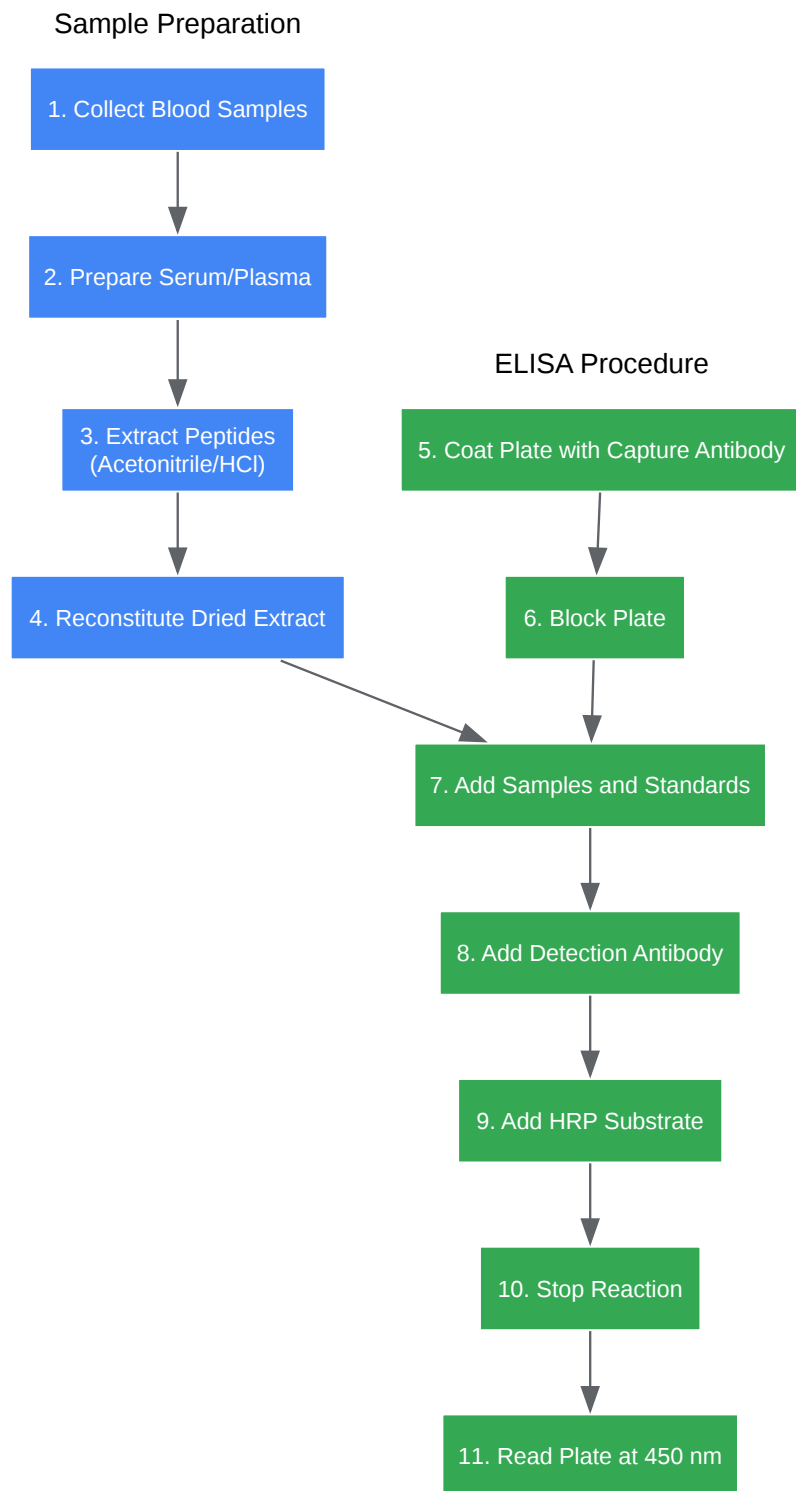
Experimental Protocols

The following are detailed protocols for the detection and analysis of **SHLP2**. These are provided as examples and may require optimization for specific experimental conditions.

Protocol 1: Quantification of Circulating **SHLP2** by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a sandwich ELISA for the quantitative measurement of **SHLP2** in human serum or plasma.

SHLP2 ELISA Workflow



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Workflow for the quantification of **SHLP2** using ELISA.

Materials:

- 96-well microplate
- Rabbit anti-**SHLP2** polyclonal antibody (for capture)
- Biotinylated anti-**SHLP2** polyclonal antibody (for detection)
- Recombinant **SHLP2** standard
- Streptavidin-HRP
- TMB substrate solution
- Stop solution (e.g., 2N H₂SO₄)
- Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
- Blocking buffer (e.g., 5% non-fat dry milk in PBS)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Assay buffer (e.g., 1% BSA in PBS)
- Plate reader

Procedure:

- **Plate Coating:** Dilute the capture antibody in coating buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.
- **Blocking:** Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
- **Sample and Standard Incubation:** Wash the plate three times. Prepare serial dilutions of the **SHLP2** standard in assay buffer. Add 100 µL of prepared standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

- **Detection Antibody Incubation:** Wash the plate three times. Add 100 µL of diluted biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
- **Streptavidin-HRP Incubation:** Wash the plate three times. Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
- **Substrate Development:** Wash the plate five times. Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
- **Stop Reaction:** Add 50 µL of stop solution to each well.
- **Measurement:** Read the absorbance at 450 nm using a microplate reader.
- **Analysis:** Generate a standard curve by plotting the absorbance versus the concentration of the **SHLP2** standards. Use the standard curve to determine the concentration of **SHLP2** in the samples.

Protocol 2: Analysis of SHLP2-Related Signaling Pathways by Western Blotting

This protocol provides a method for analyzing the activation of ERK and STAT3 in response to **SHLP2** stimulation in prostate cancer cell lines.

Materials:

- Prostate cancer cell line (e.g., LNCaP, PC-3)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

- Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-STAT3, anti-STAT3, anti- β -actin)
- HRP-conjugated secondary antibody
- ECL chemiluminescence detection kit
- Imaging system

Procedure:

- Cell Culture and Treatment: Culture prostate cancer cells to 70-80% confluency. Treat cells with **SHLP2** at various concentrations and time points.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
- Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify band intensities and normalize to a loading control (e.g., β -actin) and total protein levels.

Protocol 3: Immunohistochemical (IHC) Staining of SHLP2 in Prostate Tissue

This protocol outlines the steps for detecting **SHLP2** protein in formalin-fixed, paraffin-embedded (FFPE) prostate tissue sections.

Materials:

- FFPE prostate tissue sections on slides
- Xylene and graded ethanol series
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
- Hydrogen peroxide solution (3%)
- Blocking serum
- Primary antibody (anti-**SHLP2**)
- Biotinylated secondary antibody
- Avidin-biotin-peroxidase complex (ABC) reagent
- DAB substrate-chromogen solution
- Hematoxylin counterstain
- Mounting medium

Procedure:

- **Deparaffinization and Rehydration:** Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
- **Antigen Retrieval:** Perform heat-induced epitope retrieval by immersing slides in antigen retrieval solution and heating.
- **Peroxidase Blocking:** Incubate slides with 3% hydrogen peroxide to block endogenous peroxidase activity.
- **Blocking:** Block non-specific binding by incubating with blocking serum.

- Primary Antibody Incubation: Incubate slides with the primary anti-**SHLP2** antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash slides and incubate with a biotinylated secondary antibody.
- ABC Reagent Incubation: Wash slides and incubate with ABC reagent.
- Chromogen Development: Wash slides and apply DAB solution until the desired stain intensity develops.
- Counterstaining: Counterstain with hematoxylin.
- Dehydration and Mounting: Dehydrate slides through graded ethanol and xylene, and mount with a coverslip.
- Analysis: Examine the slides under a microscope to assess the localization and intensity of **SHLP2** staining.

Conclusion

SHLP2 shows considerable promise as a novel biomarker for prostate cancer risk, particularly in differentiating between high-risk and low-risk individuals and improving the accuracy of existing prediction models. The protocols provided herein offer a framework for researchers to investigate the role of **SHLP2** in prostate cancer further. Future studies are warranted to validate these findings in larger, diverse cohorts and to elucidate the precise mechanisms by which **SHLP2** influences prostate carcinogenesis. This will be crucial for the potential clinical application of **SHLP2** in prostate cancer management.

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